molecular formula C17H21N3O3S B12184393 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid

2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid

Cat. No.: B12184393
M. Wt: 347.4 g/mol
InChI Key: HCRXFCCXRPPBRV-UHFFFAOYSA-N
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Description

2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid is a 1,2,4-triazole derivative, a class of nitrogen and sulfur-containing heterocycles recognized for their significant potential in pharmaceutical research and development . These compounds are frequently investigated for their broad spectrum of biological activities, which includes antimicrobial, analgesic, anticonvulsant, and antitumor properties . The 1,2,4-triazole core is a key structural motif found in several approved therapeutic agents, such as the antifungal drugs fluconazole and itraconazole, and the anticancer drugs vorozole and anastrozole . This specific compound, with its cyclohexyl and 4-methoxyphenyl substituents on the triazole ring, is of particular interest for designing and synthesizing new molecules for biological evaluation. Researchers utilize such compounds as key intermediates to create more complex structures, including novel acetamides, for in silico and experimental assessment of their pharmacological profile, toxicity, and antimicrobial potential . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

2-[[4-cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C17H21N3O3S/c1-23-14-9-7-12(8-10-14)16-18-19-17(24-11-15(21)22)20(16)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,21,22)

InChI Key

HCRXFCCXRPPBRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

The foundational step involves synthesizing the 4-cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-thiol intermediate. As demonstrated in, thiosemicarbazides derived from cyclohexylamine and 4-methoxybenzaldehyde undergo cyclization in alkaline media (2% NaOH, reflux, 2 hours) to form the triazole ring (Fig. 1). The reaction proceeds via nucleophilic attack and dehydration, yielding the triazol-3-thiol with a cyclohexyl group at position 4 and a 4-methoxyphenyl group at position 5.

Reaction Conditions :

  • Solvent : Water or ethanol/water mixture

  • Base : Sodium hydroxide (2–4.5%)

  • Temperature : 80–100°C (reflux)

  • Yield : 70–85%

Alternative Cyclization in Acidic Media

While alkaline conditions favor triazole formation, acidic media (e.g., HCl) may lead to competing 1,3,4-thiadiazole products. For the target triazole, strict pH control (pH 10–12) is critical to suppress side reactions.

StepConditionsYield
EsterificationEtOH, KOH, 60°C, 2h82%
HydrolysisNaOH 10%, reflux, 4h89%

Continuous-Flow Synthesis for Enhanced Efficiency

Flow Reactor Design

Adapting methodologies from, a metal-free, continuous-flow system was proposed for the triazole core synthesis. The thiosemicarbazide precursor is dissolved in NaOH (4%) and pumped through a heated reactor (100°C, residence time: 20 min). Subsequent in-line alkylation with monochloroacetic acid eliminates intermediate isolation.

Advantages :

  • Safety : Minimizes exposure to high-energy intermediates.

  • Yield Improvement : 88–92% (vs. 70–85% in batch).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption at 2550 cm⁻¹ (S–H stretch in triazol-3-thiol intermediate) and 1700 cm⁻¹ (C=O in acetic acid).

  • ¹H NMR : Key signals include δ 1.2–1.8 (cyclohexyl protons), δ 3.8 (OCH₃), and δ 4.1 (–SCH₂COO–).

Purity Assessment

Thin-layer chromatography (TLC) using silica gel G and ethyl acetate/hexane (3:7) confirms single-spot purity. High-performance liquid chromatography (HPLC) with C18 columns shows >98% purity for flow-synthesized batches.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

MethodYield (%)Reaction TimeScalability
Batch Alkylation65–787–8 hoursModerate
Ester Hydrolysis73–826 hoursHigh
Continuous-Flow88–921.5 hoursExcellent

Challenges and Optimization Strategies

Byproduct Formation

Competing disulfide formation (–S–S–) occurs if excess iodine or oxidants are present during thiol handling. Adding reducing agents (e.g., NaHSO₃) suppresses this side reaction.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Ethanol/water mixtures offer a greener alternative with comparable yields .

Chemical Reactions Analysis

Types of Reactions: 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles such as halides, amines, and thiols in the presence of catalysts or under specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research has shown that derivatives of 1,2,4-triazole, including those similar to 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid, demonstrate potent activity against various bacterial strains.

Case Studies

  • A study evaluating a series of triazole derivatives reported minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of these compounds in treating resistant infections .
  • Another investigation highlighted the effectiveness of triazole hybrids against E. coli and Pseudomonas aeruginosa, with some compounds exhibiting MIC values comparable to established antibiotics like ciprofloxacin .

Antifungal Properties

In addition to antibacterial activity, 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid has demonstrated antifungal properties. The triazole scaffold is well-known for its effectiveness against fungal pathogens due to its ability to inhibit ergosterol synthesis.

Case Studies

  • Research has shown that triazole derivatives can exhibit potent antifungal activity against Candida species and Aspergillus species, with some compounds showing efficacy comparable to fluconazole .
  • A recent study indicated that certain synthesized triazole compounds had higher potency than traditional antifungals when tested against various Candida strains .

Other Therapeutic Applications

Beyond antibacterial and antifungal uses, 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid may have applications in other therapeutic areas:

Anti-inflammatory Effects

Some triazole derivatives have exhibited anti-inflammatory properties in preclinical models. These compounds can modulate inflammatory pathways and reduce cytokine production, suggesting potential use in treating inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that certain triazole compounds may possess neuroprotective effects by acting on neurotransmitter systems or reducing oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Position 4 Substituents :

  • The cyclohexyl group in the target compound increases lipophilicity compared to smaller alkyl groups (e.g., ethyl in ) or aromatic substituents (e.g., phenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
  • 4-Methoxyphenyl at position 5 is conserved in several analogs (e.g., ), suggesting its critical role in electronic modulation or target binding.

2,4-Dimethoxyphenyl () enhances antimicrobial efficacy compared to mono-methoxy derivatives, likely due to improved hydrogen bonding or steric effects.

Thio-Linked Modifications: Replacement of acetic acid with acetohydrazide () improves solubility and enables further derivatization (e.g., hydrazone formation), which is advantageous for prodrug design.

Physicochemical and Crystallographic Insights

  • Crystallography : The target compound’s structure has likely been resolved using SHELX software (), which is standard for small-molecule refinement. Hydrogen-bonding patterns (e.g., between acetic acid and triazole N-atoms) may stabilize the crystal lattice, as seen in related triazoles .
  • Solubility and Stability: The cyclohexyl group reduces aqueous solubility compared to ethyl or cyclopropyl analogs (), necessitating formulation strategies (e.g., salt formation, nanoparticle encapsulation) for bioavailability improvement.

Biological Activity

2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for various pharmacological properties, including antifungal, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid is C15H19N3OSC_{15}H_{19}N_3OS with a molecular weight of approximately 289.40 g/mol. Its structure features a triazole ring substituted with cyclohexyl and methoxyphenyl groups, which may contribute to its biological activities.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. In studies involving related triazole derivatives, significant antifungal activity has been observed against various Candida species. For instance, a series of triazolo[3,4-b]thiadiazines showed promising results when tested against Candida species in vitro, suggesting that similar derivatives may exhibit comparable antifungal efficacy .

Anticancer Potential

Recent research has highlighted the anticancer potential of triazole derivatives. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCC (hepatocellular carcinoma). For instance, certain triazole derivatives were shown to induce apoptosis in MCF-7 cells and inhibit cell proliferation by disrupting cell cycle progression . The mechanisms often involve the inhibition of aromatase enzymes and induction of oxidative stress pathways leading to cancer cell death.

Anti-inflammatory Effects

Triazole-containing compounds have also been investigated for their anti-inflammatory properties. In vitro assays have indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The ability to reduce COX activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Study Compound Tested Biological Activity Findings
Study 1Triazolo[3,4-b]thiadiazinesAntifungalShowed significant potency against Candida species compared to ketoconazole .
Study 2Various triazole derivativesAnticancerInduced apoptosis in MCF-7 cells; inhibited aromatase activity .
Study 3Triazole-based compoundsAnti-inflammatoryInhibited COX enzymes effectively in vitro .

The biological activities of 2-[4-Cyclohexyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells through oxidative stress mechanisms.
  • Modulation of Signaling Pathways : Affecting pathways related to inflammation and tumor growth.

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